

Comparative Analysis of tert-Butyl 2-iodobenzyl(methyl)carbamate and Structural Analogs

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Compound of Interest

Compound Name: *tert-Butyl 2-iodobenzyl(methyl)carbamate*

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This guide provides a comparative overview of the characterization data for **tert-Butyl 2-iodobenzyl(methyl)carbamate** and its structural isomers and analogs. Due to the limited availability of experimental data for the target compound, this document presents a combination of reported data for analogous compounds and a proposed synthetic and analytical workflow for **tert-Butyl 2-iodobenzyl(methyl)carbamate**.

Product Comparison

A direct comparison of experimental data for **tert-Butyl 2-iodobenzyl(methyl)carbamate** is challenging due to the absence of published characterization data. However, we can infer its likely properties by comparing it with its positional isomer, tert-Butyl 4-iodobenzyl(methyl)carbamate, and its non-iodinated counterpart, tert-Butyl benzyl(methyl)carbamate.

Property	tert-Butyl 2-iodobenzyl(methyl)carbamate	tert-Butyl 4-iodobenzyl(methyl)carbamate[1]	tert-Butyl benzyl(methyl)carbamate[2]
Molecular Formula	C ₁₃ H ₁₈ INO ₂	C ₁₃ H ₁₈ INO ₂	C ₁₂ H ₁₇ NO ₂
Molecular Weight	347.19 g/mol	347.19 g/mol [1]	207.27 g/mol
Appearance	Not available	Not available	White solid[2]
Melting Point	Not available	Not available	54-56°C[2]
¹ H NMR (CDCl ₃ , 400 MHz)	Not available	Not available	7.34-7.24 (m, 5H), 4.90 (bs, 1H), 4.31 (s, 2H), 1.46 (s, 9H)[2]
¹³ C NMR (CDCl ₃ , 100 MHz)	Not available	Not available	155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40[2]
Mass Spectrometry	Not available	Not available	Data available

Experimental Protocols

As experimental data for **tert-Butyl 2-iodobenzyl(methyl)carbamate** is not publicly available, a proposed synthesis and characterization workflow is provided below. This protocol is based on established synthetic methodologies for similar compounds.

Proposed Synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate

A potential synthetic route to obtain **tert-Butyl 2-iodobenzyl(methyl)carbamate** can be envisioned in two steps starting from the commercially available 2-iodobenzylamine.

Step 1: Boc Protection of 2-iodobenzylamine

To a solution of 2-iodobenzylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq) are added at 0 °C. The reaction mixture is then stirred at room

temperature until completion, monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, **tert-Butyl 2-iodobenzylcarbamate**, can be purified by column chromatography on silica gel.

Step 2: N-methylation of **tert-Butyl 2-iodobenzylcarbamate**

The purified **tert-Butyl 2-iodobenzylcarbamate** (1.0 eq) is dissolved in an anhydrous polar aprotic solvent like tetrahydrofuran. A strong base such as sodium hydride (1.2 eq) is added portion-wise at 0 °C, and the mixture is stirred for a short period. Subsequently, methyl iodide (1.2 eq) is added, and the reaction is allowed to proceed at room temperature. The reaction progress is monitored by TLC. After completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, **tert-Butyl 2-iodobenzyl(methyl)carbamate**, is then purified by column chromatography.

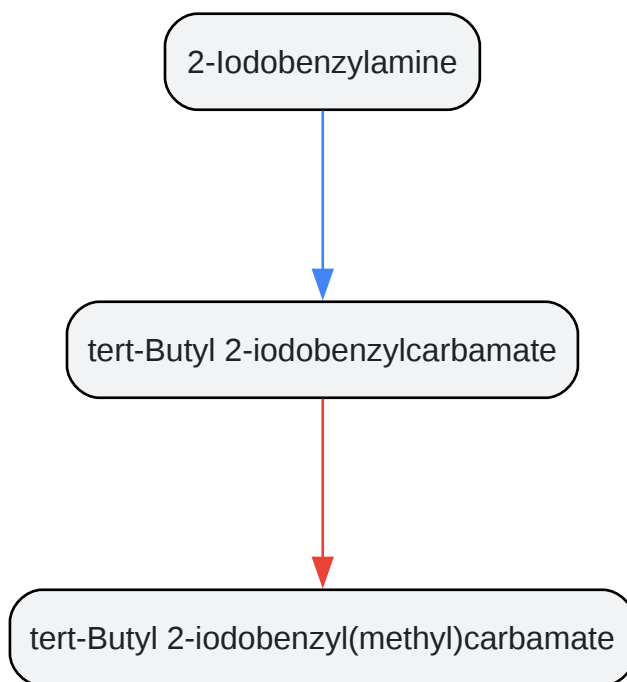
Characterization Protocols

The following standard analytical techniques would be employed to characterize the synthesized **tert-Butyl 2-iodobenzyl(methyl)carbamate**:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition of the compound.
- Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.

Visualizing the Synthesis

The proposed synthetic pathway for **tert-Butyl 2-iodobenzyl(methyl)carbamate** is depicted in the following workflow diagram.



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Caption: Proposed synthesis of **tert-Butyl 2-iodobenzyl(methyl)carbamate**.

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References

- 1. tert-Butyl 4-iodobenzyl(methyl)carbamate | C₁₃H₁₈INO₂ | CID 69544731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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